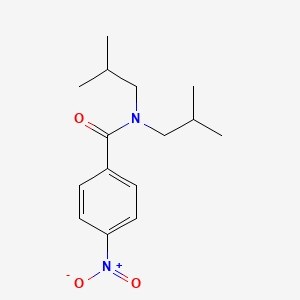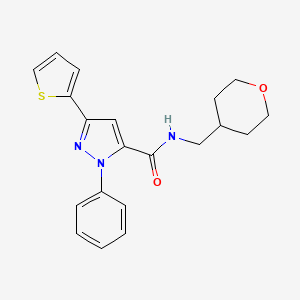
N,N-Diisobutyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisobutyl-4-nitrobenzamide: is an organic compound with the molecular formula C15H22N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two isobutyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutyl-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with diisobutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisobutyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Reduction: N,N-Diisobutyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and diisobutylamine.
Scientific Research Applications
N,N-Diisobutyl-4-nitrobenzamide is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-Diisobutyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds and other non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N,N-Diisobutylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.
N,N-Diisobutyl-3-nitrobenzamide: Has the nitro group at the meta position, which can affect its reactivity and interaction with biological targets.
N,N-Diisobutyl-4-aminobenzamide: The reduced form of N,N-Diisobutyl-4-nitrobenzamide, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the nitro and diisobutyl groups, which confer distinct chemical reactivity and biological activity. The para-substitution of the nitro group also influences its electronic properties and interaction with other molecules.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)9-16(10-12(3)4)15(18)13-5-7-14(8-6-13)17(19)20/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
IFYJJQOERYQZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11014280.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11014289.png)
![1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014295.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone](/img/structure/B11014306.png)
![N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B11014308.png)
![ethyl (2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11014310.png)
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11014335.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11014357.png)

![N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11014366.png)
![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)

